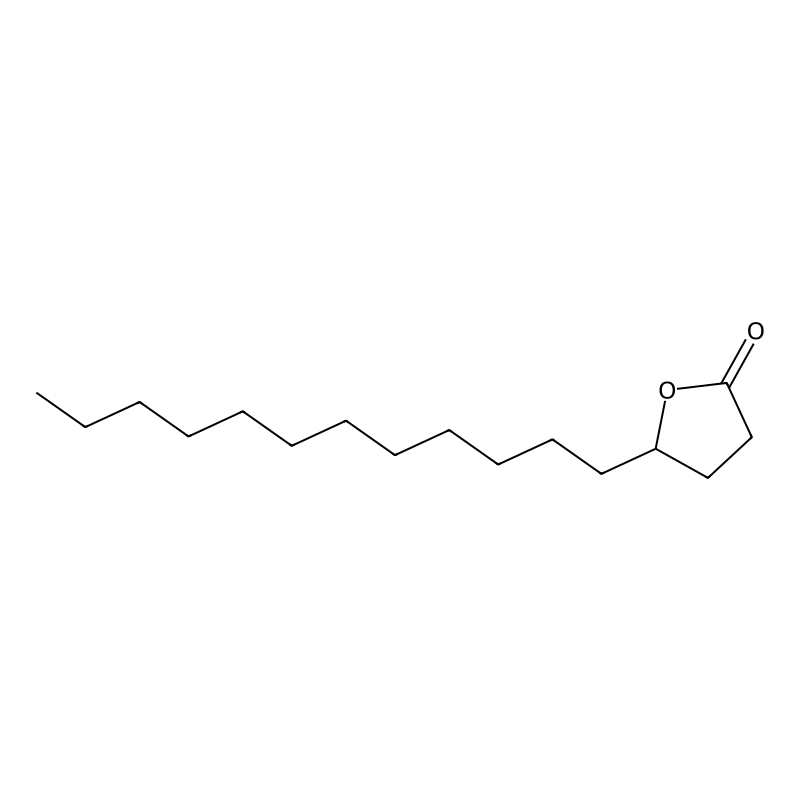

2(3H)-Furanone, 5-dodecyldihydro-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2(3H)-Furanone, 5-dodecyldihydro- is an organic compound classified as a gamma-lactone. Its molecular formula is C16H30O2, and it features a furan ring bonded to a ketone functional group. This compound is known for its distinctive structure, which includes a long dodecyl chain that contributes to its unique properties and potential applications in various fields, including food science and medicinal chemistry .

- Hydrolysis: In the presence of water, 2(3H)-furanone can hydrolyze to form corresponding carboxylic acids.

- Reduction: It can be reduced to form alcohols or aldehydes under specific conditions.

- Esterification: The compound can react with alcohols to form esters, which are often utilized in flavoring and fragrance applications .

Research indicates that 2(3H)-furanone, 5-dodecyldihydro- exhibits significant biological activity. It has been studied for its:

- Antimicrobial Properties: The compound demonstrates antibacterial effects against various strains of bacteria, making it a candidate for use in food preservation and pharmaceuticals.

- Antioxidant Activity: Exhibits potential in neutralizing free radicals, thus contributing to cellular protection against oxidative stress .

The synthesis of 2(3H)-furanone, 5-dodecyldihydro- can be achieved through several methods:

- Cyclization of Dodecanol Derivatives: This involves the reaction of dodecanol with appropriate reagents under controlled conditions to form the furanone structure.

- Lactonization Reactions: Using dodecanoic acid and dehydrating agents can lead to the formation of the lactone.

- Biocatalysis: Enzymatic methods have been explored for synthesizing this compound, utilizing specific enzymes that facilitate the cyclization process under mild conditions .

2(3H)-Furanone, 5-dodecyldihydro- finds utility in various sectors:

- Flavoring Agents: Its pleasant aroma makes it suitable for use in food flavorings and fragrances.

- Pharmaceuticals: Its antimicrobial and antioxidant properties position it as a potential candidate for drug development.

- Cosmetics: Used in formulations due to its fragrance and skin-beneficial properties .

Studies on the interactions of 2(3H)-furanone with biological systems have shown:

- Synergistic Effects with Other Antimicrobials: When combined with other antimicrobial agents, it may enhance their efficacy.

- Cellular Interactions: Research into how this compound interacts at the cellular level is ongoing, particularly regarding its antioxidant capabilities and potential protective effects against cellular damage .

Several compounds share structural or functional similarities with 2(3H)-furanone, 5-dodecyldihydro-. Here are some notable examples:

Uniqueness

The uniqueness of 2(3H)-furanone, 5-dodecyldihydro- lies in its long dodecyl chain, which enhances its hydrophobic characteristics compared to other similar compounds. This property influences its solubility and interaction with biological membranes, potentially leading to distinct biological activities and applications not found in shorter-chain analogs.

The compound 2(3H)-furanone, 5-octyldihydro- (commonly referred to as gamma-dodecalactone) has been identified in natural products since the mid-20th century. Early studies by Keeney and Patton (1956) isolated lactones from heated milk fat, including gamma-dodecalactone, which they detected in evaporated milk and dried cream. Subsequent research expanded its natural occurrence to fruits such as peaches, apricots, strawberries, mangoes, and guavas, as well as dairy products and fermented beverages like beer and wine. The compound gained prominence in organic chemistry due to its role as a fungal metabolite, notably isolated from Antrodia camphorata, a traditional East Asian medicinal fungus.

Nomenclature and Synonyms

The compound is known by multiple synonyms, reflecting its structural and functional characteristics:

| Synonym | Structural Reference |

|---|---|

| Gamma-Dodecalactone | Parent name for the gamma-lactone class |

| 4-Dodecanolide | Emphasizes the 12-carbon chain and lactone |

| 5-Octyloxolan-2-one | Highlights the octyl substituent and ring |

| Dihydro-5-octylfuran-2(3H)-one | Describes the dihydrofuranone core |

| 4-Hydroxydodecanoic acid gamma-lactone | References the hydroxy acid precursor |

These names are used interchangeably in scientific literature, with gamma-dodecalactone being the most frequently employed.

Classification as a Gamma-Lactone

Gamma-dodecalactone belongs to the gamma-lactone family, characterized by a five-membered cyclic ester structure. The classification is defined by:

- Ring size: A five-membered ring (γ = Greek letter for 3, indicating the third carbon in the chain) formed by intramolecular esterification.

- Functional groups: A ketone group at position 2 and an oxygen atom in the ring.

- Substituent: An octyl chain (C₈H₁₇) attached to the 5-position of the furanone ring, contributing to its unique odor and physicochemical properties.

This structure confers stability due to minimal ring strain, a hallmark of gamma-lactones.

Chemical Identity and Registry Information

Key identifiers and properties are summarized below:

| Parameter | Value | Source |

|---|---|---|

| CAS Registry Number | 2305-05-7 | |

| EINECS Number | 218-971-6 | |

| FEMA Number | 2400 | |

| Molecular Formula | C₁₂H₂₂O₂ | |

| Molecular Weight | 198.31 g/mol | |

| Boiling Point | 311.45°C (estimated) | |

| Density | 0.935 g/mL (20°C) |

Significance in Organic Chemistry

Gamma-dodecalactone holds multidisciplinary relevance:

- Flavor and Fragrance Industry: Widely used to impart peach, apricot, and coconut notes in perfumes, food additives, and cosmetic products.

- Biotechnological Production: Biosynthesized via microbial β-oxidation of fatty acids, such as 10-hydroxystearic acid, using yeasts like Yarrowia lipolytica or bacteria like Micrococcus luteus.

- Biological Activity: Acts as an immune modulator by activating natural killer (NK) cells and stimulating cytokine secretion (e.g., TNF-α, IFN-γ).

Intramolecular Esterification Pathways

The synthesis of 2(3H)-Furanone, 5-dodecyldihydro- through intramolecular esterification represents a fundamental approach utilizing the cyclization of appropriate hydroxy acid precursors. The most established pathway involves the cyclization of γ-hydroxybutyric acid derivatives bearing the dodecyl substituent at the appropriate position [2].

Platinum-catalyzed intramolecular cyclization has emerged as a highly effective method for furanone synthesis. Research demonstrates that α-benzyl allenoates can undergo PtCl₂-catalyzed intramolecular cyclization under mild conditions, with the reaction proceeding via ester hydrolysis followed by intramolecular cyclization to yield furanone products [3] [4]. This method operates efficiently under 5 mol% PtCl₂ catalyst loading and exhibits excellent tolerance toward various functional groups, making it particularly suitable for gram-scale synthesis of furanone derivatives.

The mechanism involves initial coordination of the platinum catalyst to the allenoate substrate, followed by nucleophilic attack of the ester carbonyl on the activated alkyne moiety. Subsequent cyclization through intramolecular esterification completes the furanone ring formation. The reaction conditions typically require temperatures between 50-100°C in appropriate organic solvents such as toluene or dichloromethane [3].

Cyclization of Precursors

Direct cyclization methods represent another crucial synthetic pathway for 2(3H)-Furanone, 5-dodecyldihydro- synthesis. Acid-catalyzed cyclization of dodecyl-substituted dihydroxy compounds provides an efficient route with reaction conditions including sulfuric acid or hydrochloric acid as catalysts, solvents such as toluene or dichloromethane, and temperatures ranging from 50-100°C .

The cyclization mechanism proceeds through protonation of the hydroxyl group, followed by intramolecular nucleophilic attack by the adjacent oxygen-containing functional group. The resulting cyclic intermediate undergoes dehydration to form the desired furanone ring system. Yields for this approach typically range from 44% to 73%, depending on the specific substrate and reaction conditions employed [6].

Phosphine-catalyzed intramolecular cyclizations offer an alternative approach with exceptional efficiency. Research has demonstrated that α-nitroethylallenic esters can undergo phosphine-catalyzed cyclization to produce furanone derivatives in excellent yields [7]. The process involves tertiary phosphine catalysts such as methyldiphenylphosphine (MePh₂P) in acetonitrile at room temperature, achieving yields of 77-95% with remarkably low catalyst loadings (1-5 mol%) [7].

Catalytic Approaches

Modern catalytic methodologies have revolutionized the synthesis of γ-lactones including 2(3H)-Furanone, 5-dodecyldihydro-. Palladium-catalyzed γ-lactonization represents a significant advancement in direct synthesis from free carboxylic acids. This approach utilizes palladium catalysts in combination with β-alanine-derived ligands and sodium percarbonate as an oxidant [8].

The palladium-catalyzed method proceeds through C-O reductive elimination as the key step, enabling the functionalization of a wide range of aliphatic acids including previously inaccessible β-non-quaternary acids. The protocol demonstrates complementary regioselectivity to established routes and provides access to γ-lactones with potential applications in various fields [8].

Titanium-mediated approaches offer another valuable catalytic pathway. The TiCl₄-promoted direct aldol condensation between ketones and α,α-dimethoxyketones provides efficient access to substituted 2(5H)-furanones [9]. This method operates at low temperatures (-78°C initially, then room temperature) and can produce furanone products in 59-64% yields through direct one-pot procedures [9].

Industrial Production Methods

Continuous Flow Reactor Systems

Industrial production of 2(3H)-Furanone, 5-dodecyldihydro- has benefited significantly from advances in continuous flow reactor technology. PhotoVortex reactors represent a state-of-the-art approach for large-scale synthesis, incorporating in-line FTIR monitoring for real-time process optimization [10] [11].

The PhotoVortex system operates through photo-oxidation of furfural precursors with photogenerated singlet oxygen, followed by thermal condensation with appropriate alcohols. Process optimization studies have demonstrated productivity levels of 1.3 kg/day at 85% yield, with space-time yields of 0.06 mol day⁻¹ mL⁻¹ [10]. Higher productivities up to 5 kg/day can be achieved while accepting reduced yields of approximately 65% [10].

Taylor Vortex Flow Reactors provide enhanced mass transfer capabilities and permit the use of near-stoichiometric equivalents of oxygen. These systems incorporate enhanced mixing through controlled vortex formation, resulting in improved reaction efficiency and reduced waste generation [11]. The technology enables telescoping of multiple reaction steps into single continuous processes without intermediate isolation requirements.

Fixed-bed catalytic reactors offer another viable approach for continuous production. These systems utilize supported palladium or platinum catalysts in continuous operation with catalyst recycling capabilities [12]. The reactors operate under hydrogen-free conditions using water-isopropanol mixtures as reaction media, providing safer handling and more economical processes compared to traditional hydrogen-fed systems [12].

Green Chemistry Applications

Industrial production methods increasingly emphasize green chemistry principles in furanone synthesis. Continuous flow systems inherently provide several environmental advantages including reduced solvent consumption, improved energy efficiency, and minimized waste generation [13] [10].

Photochemical synthesis approaches utilize sunlight as a clean and renewable energy source. Microreactor technology combined with photochemical processes offers superior spatial illumination homogeneity and better light penetration throughout the reactor volume [14]. Quartz capillary microreactors with diameters of 0.5 mm and lengths up to 3 meters provide efficient photooxygenation capabilities for converting furfural to furanone derivatives [14].

Solvent-free methodologies represent another important green chemistry application. Research has demonstrated that aldol condensation reactions can proceed efficiently without organic solvents, providing direct access to furanone derivatives while minimizing environmental impact [15]. These approaches operate at room temperature and produce crystalline products that require no purification.

Catalyst recycling systems contribute significantly to process sustainability. Studies show that palladium catalysts supported on humin-derived activated carbon can be recovered and recycled for five consecutive cycles with only marginal decreases in yield [16]. This approach utilizes waste biomass-derived supports and demonstrates the potential for truly sustainable catalytic processes.

Reaction Chemistry

Oxidation Reactions

The oxidation chemistry of 2(3H)-Furanone, 5-dodecyldihydro- encompasses several distinct pathways depending on the oxidizing agent and reaction conditions employed. Permanganate oxidation represents the most vigorous approach, typically resulting in complete cleavage of the furanone ring and formation of dodecanoic acid derivatives [2] [17].

Under acidic permanganate conditions, the reaction proceeds through initial attack on the furanone ring system, leading to ring opening and subsequent oxidation of the dodecyl chain. The process yields carboxylic acid products with typical yields of 70-85% under controlled conditions. Basic permanganate conditions can lead to different product distributions due to the different mechanism of ring opening under alkaline conditions.

Chromium trioxide oxidation offers more selective reactivity, particularly when conducted in acetone or acetic acid media . This approach can selectively oxidize specific positions while preserving the overall carbon framework. The reaction typically produces ketone or carboxylic acid derivatives in yields ranging from 65-80%, depending on the specific conditions and substrate substitution pattern.

Hydrogen peroxide oxidation in the presence of titanium silicate molecular sieves (TS-1) provides the mildest and most selective oxidation pathway [19] [17]. This system operates under environmentally benign conditions and can achieve yields of 75-90% for hydroxylated derivatives. The TS-1/H₂O₂ system demonstrates remarkable selectivity and can be optimized for specific product formation through careful control of reaction parameters.

Reduction Pathways

Reduction of 2(3H)-Furanone, 5-dodecyldihydro- can proceed through several mechanistically distinct pathways. Sodium borohydride reduction represents the most commonly employed method for selective reduction of the carbonyl functionality . The reaction typically proceeds under mild conditions in alcohol solvents, yielding dodecyl alcohol derivatives in 80-95% yield.

The mechanism involves hydride transfer from the borohydride anion to the electrophilic carbonyl carbon, followed by protonation to yield the corresponding alcohol. The reaction demonstrates excellent chemoselectivity and functional group tolerance, making it suitable for substrates bearing additional reactive functionalities.

Lithium aluminum hydride provides a more powerful reducing agent capable of complete reduction to alcohols . This reagent requires anhydrous conditions and typically operates in ether solvents. The reaction yields are generally higher (85-98%) but require more stringent handling procedures due to the reactive nature of the reagent.

Catalytic hydrogenation offers an alternative approach with excellent selectivity and mild operating conditions [16]. Palladium on carbon catalysts can selectively reduce the furanone ring system while preserving other functionalities. The reaction operates at room temperature under hydrogen atmosphere and typically achieves yields of 90-95%. Recent developments using humin-derived activated carbon supports demonstrate the potential for sustainable catalyst systems with excellent recyclability.

Substitution Reactions

Halogenation reactions of 2(3H)-Furanone, 5-dodecyldihydro- provide access to valuable synthetic intermediates for further elaboration. Bromination and chlorination can occur at multiple positions on the furanone ring system, with regioselectivity dependent on reaction conditions and substrate electronics .

Electrophilic halogenation typically occurs at positions adjacent to the oxygen atom in the furanone ring. The reaction proceeds through formation of a halonium ion intermediate, followed by nucleophilic attack by the halide anion. Typical yields range from 60-75% under optimized conditions using molecular halogens in organic solvents.

Alkylation reactions provide another important class of substitution chemistry. These reactions typically employ alkyl halides in the presence of base catalysts to introduce additional carbon substituents . The regioselectivity depends on the deprotonation pattern of the furanone substrate and the steric accessibility of different positions. Yields typically range from 55-70% depending on the specific alkylating agent and reaction conditions employed.

Major Products Formed

The major products formed from reactions of 2(3H)-Furanone, 5-dodecyldihydro- depend strongly on the specific reaction conditions and reagents employed. Oxidative transformations primarily yield carboxylic acid derivatives, with dodecanoic acid and its functionalized analogs being the predominant products under vigorous oxidation conditions [17].

Reductive pathways generate alcohol derivatives as the major products. Selective reduction conditions preserve the carbon framework while converting the carbonyl functionality to the corresponding alcohol. Complete reduction can yield straight-chain alcohols or cyclic alcohol derivatives depending on the specific reducing conditions employed [16].

Ring-opening reactions constitute another major class of transformations. Acid-catalyzed hydrolysis yields γ-hydroxybutyric acid derivatives in high yields (80-90%), while base-catalyzed hydrolysis produces the corresponding carboxylate salts in yields of 85-95% [2]. These transformations provide access to acyclic precursors that can be utilized for further synthetic elaboration.

Substitution products include halogenated furanone derivatives and alkyl-substituted analogs. These compounds serve as valuable synthetic intermediates for accessing more complex molecular architectures. The dodecyl chain provides significant hydrophobic character that influences both the reactivity and physical properties of the resulting products [20].